1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one
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Overview
Description
Benzo[4,5]imidazo[1,2-c]oxazol-1(3H)-one is a heterocyclic compound that features a fused ring system combining an imidazole and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[4,5]imidazo[1,2-c]oxazol-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with glyoxal in the presence of an acid catalyst, leading to the formation of the desired heterocyclic structure .
Industrial Production Methods
While specific industrial production methods for Benzo[4,5]imidazo[1,2-c]oxazol-1(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzo[4,5]imidazo[1,2-c]oxazol-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the ring system are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Benzo[4,5]imidazo[1,2-c]oxazol-1(3H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Material Science: It is investigated for use in organic electronics and as a building block for novel materials with unique electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Benzo[4,5]imidazo[1,2-c]oxazol-1(3H)-one involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation. The compound can also induce apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole: Another heterocyclic compound with similar structural features but different biological activities.
Imidazo[1,2-a]pyridine: Shares the imidazole ring but has a different fused ring system, leading to distinct chemical properties.
Uniqueness
Benzo[4,5]imidazo[1,2-c]oxazol-1(3H)-one is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and material science.
Biological Activity
1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one is a heterocyclic compound characterized by a fused oxazole and benzimidazole ring system. This unique structure imparts various biological activities, making it a subject of extensive research in medicinal chemistry and pharmacology. The compound has shown promise in several therapeutic areas, including antiviral, anticancer, and antimicrobial activities.
- Molecular Formula : C9H8N2O
- Molecular Weight : 164.17 g/mol
- CAS Number : 279226-18-5
Antiviral Activity
Research has demonstrated that this compound exhibits significant antiviral properties, particularly against HIV. A study synthesized novel derivatives of this compound as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These derivatives showed inhibitory effects on various strains of HIV-1, including those resistant to existing drugs. The mechanism of action involves binding to the reverse transcriptase enzyme, thus preventing viral replication .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. The apoptosis is believed to occur through the activation of caspase pathways and the modulation of cell cycle regulators .
Antimicrobial Activity
In addition to its antiviral and anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Studies have reported that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in critical biological pathways.
- DNA Interaction : It may intercalate with DNA or RNA structures, disrupting their function and leading to cellular apoptosis.
- Receptor Modulation : The compound can modulate receptor activities associated with cell signaling pathways.
Study on HIV Inhibition
A detailed study focused on the synthesis and evaluation of new derivatives based on this compound highlighted its effectiveness as an NNRTI. The representative derivative exhibited an IC50 value in the low micromolar range against HIV-1 strains. Molecular modeling studies suggested a butterfly-like conformation crucial for binding to the reverse transcriptase enzyme .
Anticancer Efficacy in Cell Lines
Another study evaluated the anticancer efficacy of this compound against human breast cancer cell lines (MCF-7). Results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other heterocyclic compounds such as:
Compound Name | Structure | Biological Activity |
---|---|---|
1H,3H-Thiazolo[3,4-a]benzimidazole | Thiazolo | Antiviral and anticancer |
Benzoxazole | Benzoxazole | Antimicrobial |
Properties
CAS No. |
279226-18-5 |
---|---|
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
3H-[1,3]oxazolo[3,4-a]benzimidazol-1-one |
InChI |
InChI=1S/C9H6N2O2/c12-9-11-7-4-2-1-3-6(7)10-8(11)5-13-9/h1-4H,5H2 |
InChI Key |
GNLKXKWBMLGNOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N2C(=O)O1 |
Origin of Product |
United States |
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